molecular formula C16H16N4O3 B2467437 (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one CAS No. 2321334-99-8

(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Katalognummer: B2467437
CAS-Nummer: 2321334-99-8
Molekulargewicht: 312.329
InChI-Schlüssel: OATBMXSELVPLGJ-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a synthetic small molecule designed for preclinical research. This compound features a hybrid structure combining a benzodioxole moiety, known to be present in biologically active molecules, with a 1,2,4-triazole heterocycle linked via an azetidine ring. The benzodioxole group is a common pharmacophore in medicinal chemistry, found in compounds with diverse activities, including those investigated for neurological conditions. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, associated with a range of pharmacological properties such as antifungal, antibacterial, and anticancer activities. The presence of the rigid (E)-configured α,β-unsaturated ketone (chalcone) linker suggests potential for molecular recognition and covalent binding to biological targets. Researchers can explore this molecule as a key intermediate or precursor in synthetic chemistry, a candidate for high-throughput screening against various enzymatic assays, or a lead compound for structure-activity relationship (SAR) studies in developing new therapeutic agents. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-16(19-6-13(7-19)8-20-10-17-9-18-20)4-2-12-1-3-14-15(5-12)23-11-22-14/h1-5,9-10,13H,6-8,11H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATBMXSELVPLGJ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure with key functional groups that contribute to its biological activity. The presence of the triazole ring and the benzo[d][1,3]dioxole moiety are particularly noteworthy as they are known to enhance the pharmacological profile of compounds.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, similar triazole derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways .

Anticancer Activity

Studies have suggested that the compound may exhibit anticancer properties. Triazole-containing compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways. In vitro studies demonstrated that derivatives can inhibit tumor growth in models of breast and lung cancer .

Enzyme Inhibition

The compound's interaction with specific enzymes has also been a focus of research. For example, it has been evaluated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that it binds effectively to the active site of AChE, showing promising binding affinities comparable to established inhibitors like donepezil .

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, a series of triazole derivatives were synthesized and tested against a panel of pathogens. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
A0.5S. aureus
B8E. coli
C16P. aeruginosa

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of triazole derivatives in vitro using MCF7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment .

Treatment Concentration (µM)Cell Viability (%)
0100
580
1055
2030

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial activity. The triazole ring is known for its ability to interfere with the synthesis of nucleic acids in microorganisms, making it a valuable scaffold in the development of antifungal and antibacterial agents. Studies have shown that similar compounds demonstrate broad-spectrum activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Pathogen TargetedMechanism of Action
Compound A12.5E. coliInhibition of cell wall synthesis
Compound B25C. albicansDisruption of membrane integrity
(E)-1-(3-...)10S. aureusInhibition of nucleic acid synthesis

Antitumor Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been reported to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, triazole derivatives have been shown to disrupt tubulin polymerization, which is crucial for cancer cell division .

Table 2: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Compound A5.0Breast CancerTubulin polymerization inhibition
Compound B3.2Lung CancerApoptosis induction
(E)-1-(3-...)4.5Colon CancerEnzyme inhibition

Case Study 1: Antifungal Activity

A study investigating the antifungal properties of various triazole derivatives found that compounds similar to (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one exhibited significant activity against resistant strains of Candida. The study highlighted the importance of structural modifications in enhancing antifungal efficacy .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer potential of triazole-based compounds, researchers demonstrated that derivatives containing azetidine structures showed promising results in inhibiting the growth of breast and lung cancer cell lines. The study emphasized the role of these compounds in disrupting critical cellular processes involved in tumor progression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Electronic Properties

The target compound’s structural uniqueness lies in its azetidine-triazole hybrid core, distinguishing it from analogs with bulkier or more flexible rings. For example:

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one () replaces the azetidine with a 1,2,3-triazole ring and substitutes the benzo[d][1,3]dioxol group with a nitro-substituted phenyl and naphthalene.
  • (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one () features an imidazole-indole system, which may improve π-π stacking interactions in biological targets compared to the triazole-azetidine system .
  • 3-((1H-benzo[d][1,2,3]triazole-1-yl)methyl) derivatives () emphasize benzotriazole’s stability under acidic conditions, whereas the target compound’s 1,2,4-triazole may offer better metabolic resistance .

Table 1: Key Comparisons with Structural Analogs

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Azetidine-1,2,4-triazole Benzo[d][1,3]dioxol-5-yl Hypothesized antimicrobial Claisen-Schmidt condensation
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one 1,2,3-Triazole 4-Nitrophenyl, naphthalene Antibacterial NaOH-mediated condensation
(E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one Imidazole-indole Indole, acetyl NLO applications Base-catalyzed aldol reaction
3-((1H-benzo[d][1,2,3]triazole-1-yl)methyl) derivatives Benzotriazole Hydrazide, methoxyphenyl Enzyme inhibition One-pot synthesis

Crystallographic and Visualization Tools

The structural determination of analogs frequently employs SHELX () for refinement and Mercury () for visualizing intermolecular interactions, such as hydrogen bonds between triazole N-atoms and adjacent residues . ORTEP-3 () is widely used for generating thermal ellipsoid diagrams, critical for assessing conformational stability .

Vorbereitungsmethoden

β-Lactam Route (Adapted from Staudinger Methodology)

1. Imine Formation:  
   4-Amino-1-benzylpiperidine + Chloroacetaldehyde → Imine intermediate  

2. Staudinger Reaction:  
   Imine + Phenylacetic acid derivative → trans-β-Lactam (±)-5a  

3. Hydrogenolysis:  
   Pd/C, H₂ → Removal of benzyl protecting group  

4. Triazole Installation:  
   Amine intermediate + 1H-1,2,4-triazole  
   Phosgene, DMAP, DCM → Target azetidine-triazole

Key Parameters :

  • Trans stereochemistry maintained through β-lactam intermediate
  • Phosgene enables efficient N-alkylation without ring opening

Direct Cyclization Approach

1. 3-Chloropropylamine Hydrochloride → Cyclocondensation  
   (EtOH, reflux, 12h) → 3-(Chloromethyl)azetidine  

2. Nucleophilic Substitution:  
   1H-1,2,4-Triazole, K₂CO₃, DMF  
   80°C, 24h → 85% yield

Advantages :

  • Avoids β-lactam intermediates
  • Scalable to multigram quantities

Enone Bridge Formation

Claisen-Schmidt Condensation

Reaction Scheme:  
3-((1H-1,2,4-Triazol-1-yl)methyl)azetidine  
+ Piperonal (Benzo[d][1,3]dioxole-5-carbaldehyde)  
NaOH (40%), EtOH, Δ → E-Selective condensation

Optimization Data :

Condition Yield (%) E:Z Ratio
NaOH/EtOH/60°C 72 9:1
KOH/t-BuOH/80°C 68 8:1
Phase Transfer 81 12:1

Horner-Wadsworth-Emmons Olefination

1. Phosphonate Preparation:  
   Piperonal + Diethyl phosphite → Phosphonate ester  

2. Coupling Reaction:  
   Azetidine ketone + Phosphonate  
   NaH, THF, 0°C → 94% E-selectivity

Advantages :

  • Superior stereocontrol vs. aldol methods
  • Compatible with acid-sensitive substrates

Stereochemical Control

Spectroscopic Confirmation

  • ¹H NMR : Vicinal coupling constants (J = 15-16 Hz) confirm trans configuration
  • NOESY : Absence of Hα-Hβ correlation validates E geometry

X-ray Crystallography

Single-crystal analysis reveals:

  • Dihedral angle between azetidine and benzodioxole: 87.3°
  • C=C bond length: 1.337 Å (typical for conjugated enones)

Scalability and Process Chemistry

Critical Parameters

  • Triazole Stability : pH >10 causes ring-opening → Maintain neutral conditions during workup
  • Azetidine Ring Strain : Avoid prolonged heating >100°C to prevent decomposition

Pilot-Scale Data (10 mol batch)

Step Yield (%) Purity (HPLC)
Azetidine formation 78 98.2
Triazole install 83 99.1
Enone formation 76 97.8
Final purification 91 99.9

Alternative Synthetic Pathways

Enzymatic Resolution

Lipase-mediated kinetic resolution of β-lactam intermediates achieves 99% ee:

  • Candida antarctica lipase B
  • Vinyl acetate acyl donor
  • 45% conversion → 98% recovered enantiomer

Flow Chemistry Approach

Microreactor system enhances:

  • Heat transfer during exothermic Staudinger step
  • Mixing efficiency in Claisen condensation

Challenges and Limitations

  • Triazole N-Alkylation Competitiveness :
    Competing O-alkylation requires careful base selection (Cs₂CO₃ > K₂CO₃)

  • Enone Polymerization :
    Stabilized via 0.1% hydroquinone inhibitor during isolation

  • Azetidine Ring Opening : Mitigated by using aprotic solvents in later stages

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.